molecular formula C14H11FO3 B6378215 5-(5-Fluoro-2-methoxyphenyl)-2-formylphenol CAS No. 1261986-23-5

5-(5-Fluoro-2-methoxyphenyl)-2-formylphenol

Cat. No.: B6378215
CAS No.: 1261986-23-5
M. Wt: 246.23 g/mol
InChI Key: UMXPNHJGMQKFPC-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-2-formylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-methoxyphenylboronic acid.

    Reaction Conditions: The compound is synthesized through a series of reactions including Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium. .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)-2-formylphenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: 5-(5-Fluoro-2-methoxyphenyl)-2-carboxyphenol.

    Reduction: 5-(5-Fluoro-2-methoxyphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)-2-formylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-2-formylphenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)-2-formylphenol is unique due to the presence of both a fluorine atom and a formyl group on the phenol ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14-5-4-11(15)7-12(14)9-2-3-10(8-16)13(17)6-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXPNHJGMQKFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685182
Record name 5'-Fluoro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-23-5
Record name 5'-Fluoro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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